![molecular formula C14H11ClF2N2OS B4433388 2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4433388.png)
2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Overview
Description
2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that play a role in the growth and proliferation of cancer cells. It may also work by modulating certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can have a variety of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, as well as inhibit their growth and proliferation. It may also have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.
Future Directions
There are several future directions for the study of 2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is in developing targeted therapies for cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action, which could lead to a better understanding of its potential uses in medicine. Additionally, more research is needed to determine its safety and efficacy in humans.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has shown promising results in a variety of scientific research applications. One area of interest is in the field of cancer research, where this compound has been found to have anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2OS/c15-8-6-10(17)9(16)5-7(8)13(20)19-14-18-11-3-1-2-4-12(11)21-14/h5-6H,1-4H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFFYFEWDHPPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=C(C=C3Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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